2-Ethyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione
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Overview
Description
2-Ethyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable scaffold in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethylamine with a suitable diketone, followed by cyclization in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of high-throughput reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,5-a]pyrazine ring
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
2-Ethyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 2-Ethyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyrazine: Known for its biological activities and used in medicinal chemistry.
Imidazo[1,2-a]pyridine: Another heterocyclic compound with significant pharmacological properties.
Pyridazinone Derivatives: These compounds share structural similarities and are explored for their therapeutic potential .
Uniqueness: 2-Ethyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione stands out due to its specific structural features and the range of biological activities it exhibits.
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-ethyl-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyrazine-1,3-dione |
InChI |
InChI=1S/C8H13N3O2/c1-2-10-7(12)6-5-9-3-4-11(6)8(10)13/h6,9H,2-5H2,1H3 |
InChI Key |
SXPRZUFKMNJJGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2CNCCN2C1=O |
Origin of Product |
United States |
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